molecular formula C9H10N6OS B14147310 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 799262-82-1

2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14147310
CAS No.: 799262-82-1
M. Wt: 250.28 g/mol
InChI Key: QGKWRNZRDFHJIH-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound that contains both pyrazine and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of 4-methyl-5-pyrazin-2-yl-1,2,4-triazole with a suitable sulfanyl acetamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects . The pyrazine ring may also contribute to its activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazole and pyrazine derivatives, such as:

Compared to these compounds, 2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may offer unique advantages in terms of its specific binding properties and potential therapeutic applications .

Properties

CAS No.

799262-82-1

Molecular Formula

C9H10N6OS

Molecular Weight

250.28 g/mol

IUPAC Name

2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H10N6OS/c1-15-8(6-4-11-2-3-12-6)13-14-9(15)17-5-7(10)16/h2-4H,5H2,1H3,(H2,10,16)

InChI Key

QGKWRNZRDFHJIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=NC=CN=C2

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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